4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858397
InChI: InChI=1S/C17H20N2O2S/c1-13-5-7-15(8-6-13)22(20,21)19-11-3-4-17(19)16-12-18-10-9-14(16)2/h5-10,12,17H,3-4,11H2,1-2H3
SMILES:
Molecular Formula: C17H20N2O2S
Molecular Weight: 316.4 g/mol

4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine

CAS No.:

Cat. No.: VC15858397

Molecular Formula: C17H20N2O2S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine -

Specification

Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
IUPAC Name 4-methyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine
Standard InChI InChI=1S/C17H20N2O2S/c1-13-5-7-15(8-6-13)22(20,21)19-11-3-4-17(19)16-12-18-10-9-14(16)2/h5-10,12,17H,3-4,11H2,1-2H3
Standard InChI Key NFVBDMQPDRNHLA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(C=CN=C3)C

Introduction

4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine is a synthetic organic compound characterized by a pyridine ring substituted with a methyl group and a 1-tosylpyrrolidine moiety. This unique combination of functional groups enhances its reactivity and solubility in organic solvents, making it an interesting candidate for further research in medicinal chemistry and organic synthesis .

Synthetic Routes

Several synthetic routes have been developed for the preparation of 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine, although specific details are not widely documented in the available literature. Generally, such compounds are synthesized through reactions involving pyridine derivatives and tosylated pyrrolidines, often requiring careful control of reaction conditions to achieve high yields and purity.

Potential Applications

4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine has potential applications in medicinal chemistry, serving as a building block for more complex molecules. Its unique structural features, including the combination of a pyridine base with both a methyl and a tosyl-pyrrolidine substituent, may enhance its reactivity compared to simpler pyridines or other nitrogen-containing heterocycles.

Related Compounds

Several compounds share structural similarities with 4-Methyl-3-(1-tosylpyrrolidin-2-yl)pyridine, including:

Compound NameStructure FeaturesUnique Characteristics
4-MethylpyridineMethyl group on pyridine ringBasic nitrogen atom; used in organic synthesis
TosylpyrrolidinePyrrolidine ring with tosyl groupUseful in nucleophilic substitution reactions
1-TosylpiperidineSimilar structure but with piperidine ringDifferent ring size affects reactivity

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